Methyl 2-bromo-5-(hydroxymethyl)benzoate
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Overview
Description
Methyl 2-bromo-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and a hydroxymethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-(hydroxymethyl)benzoate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as KMnO4 in aqueous or acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Conversion of the hydroxymethyl group to carboxylic acid or aldehyde.
Reduction: Formation of methyl 5-(hydroxymethyl)benzoate by replacing the bromine atom with hydrogen.
Scientific Research Applications
Methyl 2-bromo-5-(hydroxymethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used to develop new drugs or drug candidates, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-(hydroxymethyl)benzoate depends on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound may affect signaling pathways within cells, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Methyl 2-bromo-5-(hydroxymethyl)benzoate can be compared with other similar compounds, such as:
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Methyl 2-bromo-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a hydroxymethyl group.
Methyl 2-bromo-5-nitrobenzoate: Similar structure but with a nitro group instead of a hydroxymethyl group.
These compounds share similar reactivity patterns but differ in their specific functional groups, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
methyl 2-bromo-5-(hydroxymethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPDHQJZMPMJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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